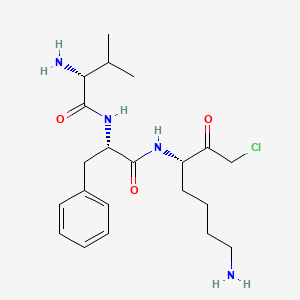

D-Val-Phe-Lys-CMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H33ClN4O3 |

|---|---|

Molecular Weight |

425.0 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19+/m0/s1 |

InChI Key |

TUGFCYBOSDAYHT-JENIJYKNSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Primary Target of D-Val-Phe-Lys-CMK

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

The primary molecular target of the synthetic tripeptide chloromethyl ketone, D-Val-Phe-Lys-CMK, is plasmin , a crucial serine protease in the fibrinolytic system. This compound acts as a potent and selective irreversible inhibitor of plasmin.[1] Its inhibitory action is highly specific for plasmin, demonstrating significantly lower activity against other related proteases such as urokinase. The mechanism of inhibition involves the formation of a covalent bond between the chloromethyl ketone moiety of the inhibitor and a critical histidine residue within the active site of plasmin, leading to its permanent inactivation.

Quantitative Inhibition Data

The potency of this compound as a plasmin inhibitor has been quantified in several studies. The following table summarizes key kinetic parameters that underscore its efficacy and selectivity.

| Parameter | Value | Target Enzyme | Comments | Reference |

| IC50 | 100 pM | Human Plasmin | Demonstrates high potency. | |

| k2/Ki | 6300 M⁻¹s⁻¹ | Plasmin | Second-order rate constant, indicating rapid inactivation. | [2] |

| k2/Ki | 700 M⁻¹s⁻¹ | Plasminogen-staphylokinase complex | 9-fold lower than for plasmin, highlighting selectivity. | [2] |

Impact on the Fibrinolytic Signaling Pathway

The fibrinolytic system is a critical physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. Plasmin is the central effector enzyme of this pathway. By irreversibly inhibiting plasmin, this compound effectively blocks the degradation of fibrin, thus inhibiting clot lysis.

The following diagram illustrates the fibrinolytic pathway and the point of inhibition by this compound.

Experimental Protocols

Determination of Plasmin Inhibition using a Chromogenic Substrate

This protocol outlines a method to determine the inhibitory activity of this compound against plasmin using the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-p-Nitroanilide). The rate of p-nitroaniline (pNA) release, measured spectrophotometrically, is proportional to plasmin activity.

Materials:

-

Human Plasmin

-

This compound

-

Chromogenic substrate S-2251

-

Tris buffer (e.g., 0.05 M, pH 7.4)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Tris buffer.

-

In a 96-well microplate, add a fixed concentration of human plasmin to each well.

-

Add the different concentrations of this compound to the wells containing plasmin. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period to allow for the irreversible inhibition to occur.

-

Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate S-2251 to each well.

-

Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm at regular intervals.

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, kinetic constants such as k_inact and K_I can be determined by analyzing the time-dependent inhibition at various inhibitor concentrations.

In Vitro Turbidimetric Clot Lysis Assay

This assay assesses the effect of this compound on the overall process of fibrin clot formation and lysis in a plasma environment.

Materials:

-

Platelet-poor plasma (PPP)

-

Thrombin or tissue factor to initiate clotting

-

Tissue plasminogen activator (t-PA) to initiate lysis

-

This compound

-

Calcium chloride (CaCl₂)

-

Microplate reader capable of turbidimetric measurements at 405 nm

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well microplate, add PPP to each well.

-

Add the different concentrations of this compound to the wells.

-

Add t-PA to each well.

-

Initiate clot formation by adding a solution containing thrombin (or tissue factor) and CaCl₂.

-

Immediately place the plate in a microplate reader at 37°C and monitor the change in optical density (OD) at 405 nm over time.

-

The resulting curve will show an increase in OD as the fibrin clot forms, followed by a decrease as the clot lyses.

-

Analyze the data to determine parameters such as the time to 50% clot lysis (Lysis Time 50) for each inhibitor concentration. An increase in lysis time indicates inhibition of fibrinolysis.[3][4]

Experimental Workflow for Studying Fibrinolysis Inhibition

The following diagram illustrates a typical experimental workflow for characterizing a potential inhibitor of fibrinolysis, such as this compound.

References

The Role of D-Val-Phe-Lys-CMK in Fibrinolysis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism for maintaining blood vessel patency and preventing thrombosis. The primary enzyme responsible for this process is plasmin, a serine protease that circulates as the inactive zymogen, plasminogen. The conversion of plasminogen to plasmin is tightly regulated by activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Dysregulation of the fibrinolytic system can lead to severe pathological conditions, including thrombosis and hemorrhage.

In the study of this intricate cascade, specific and potent inhibitors are invaluable tools for elucidating the roles of its various components. D-Val-Phe-Lys-chloromethylketone (D-Val-Phe-Lys-CMK) is a synthetic tripeptide that serves as a highly selective and irreversible inhibitor of plasmin. Its mechanism of action involves the irreversible alkylation of the active site histidine residue of the serine protease. This technical guide provides a comprehensive overview of the role of this compound in fibrinolysis research, including its quantitative inhibition data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Core Concepts: The Fibrinolytic Pathway and Plasmin Inhibition

The fibrinolytic pathway is initiated by the release of plasminogen activators (tPA and uPA) at the site of a fibrin clot. These activators cleave plasminogen to form the active enzyme plasmin. Plasmin then degrades the fibrin mesh into soluble fibrin degradation products, leading to clot dissolution. The activity of plasmin is primarily regulated by its endogenous inhibitor, α2-antiplasmin.

This compound acts as a potent tool for researchers to specifically inhibit plasmin activity, allowing for the investigation of its downstream effects and the overall dynamics of the fibrinolytic process. Its high selectivity for plasmin over other serine proteases makes it an ideal choice for targeted studies.

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of an inhibitor are best understood through quantitative measures such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of the available quantitative data for this compound.

| Target Enzyme | Parameter | Value | Reference |

| Human Plasmin | IC50 | 100 pM | [1] |

| Plasmin | k2/Ki | 6300 M⁻¹s⁻¹ | [2] |

| Plasminogen-Staphylokinase Complex | k2/Ki | 700 M⁻¹s⁻¹ | [2] |

| Urokinase (uPA) | Selectivity | High selectivity for plasmin over urokinase | [1] |

| Tissue Plasminogen Activator (tPA) | Ki / IC50 | Data not available | |

| Plasma Kallikrein | Ki / IC50 | Data not available | |

| Thrombin | Ki / IC50 | Data not available |

Signaling Pathway: The Fibrinolytic Cascade

The following diagram illustrates the key components of the fibrinolytic cascade and highlights the point of inhibition by this compound.

Experimental Protocols

Chromogenic Plasmin Activity Assay

This assay measures the activity of plasmin by monitoring the cleavage of a chromogenic substrate. This compound can be used as a positive control for inhibition.

Materials:

-

Purified human plasmin

-

This compound

-

Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to desired concentrations.

-

Prepare a working solution of human plasmin in assay buffer.

-

Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add 20 µL of assay buffer (for control) or different concentrations of this compound solution to respective wells.

-

Add 20 µL of the plasmin working solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 160 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (V) from the linear portion of the absorbance curve (ΔA405/min).

-

Plot the percentage of plasmin inhibition versus the concentration of this compound to determine the IC50 value.

-

In Vitro Fibrin Clot Lysis Assay

This assay assesses the ability of plasmin to lyse a fibrin clot and the inhibitory effect of this compound on this process.

Materials:

-

Human fibrinogen

-

Human plasminogen

-

Tissue plasminogen activator (tPA)

-

Thrombin

-

This compound

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring turbidity at 405 nm or 650 nm

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of fibrinogen, plasminogen, tPA, and thrombin in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, combine fibrinogen, plasminogen, and either assay buffer (control) or varying concentrations of this compound.

-

Add tPA to each well to initiate plasminogen activation.

-

-

Clot Formation:

-

Add thrombin to each well to induce fibrin clot formation.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader at 37°C.

-

Monitor the change in turbidity (absorbance) over time. The absorbance will increase as the clot forms and then decrease as it lyses.

-

-

Data Analysis:

-

Determine the time to 50% clot lysis for each condition.

-

Plot the time to 50% clot lysis against the concentration of this compound to evaluate its inhibitory effect.

-

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing plasmin inhibitors using this compound as a reference compound.

Conclusion

This compound is an indispensable tool for researchers investigating the complexities of the fibrinolytic system. Its high potency and selectivity for plasmin allow for precise modulation of this key enzyme, facilitating a deeper understanding of its role in both physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a practical framework for utilizing this compound in fibrinolysis research, from initial screening of novel inhibitors to detailed mechanistic studies. As research in thrombosis and hemostasis continues to advance, the application of specific inhibitors like this compound will remain crucial for the development of novel therapeutic strategies for a range of cardiovascular diseases.

References

The Function of Chloromethyl Ketones in Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of chloromethyl ketones (CMKs) as a class of irreversible covalent inhibitors. It details their mechanism of action, provides quantitative data on their efficacy, outlines key experimental protocols for their characterization, and visualizes their impact on critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and industry engaged in enzyme inhibition studies and drug discovery.

Core Principles of Chloromethyl Ketone Inhibition

Chloromethyl ketones are a class of reactive compounds frequently utilized in the design of irreversible enzyme inhibitors. Their efficacy stems from a two-step mechanism. Initially, the peptidyl portion of the inhibitor facilitates reversible binding to the enzyme's active site, a process governed by the inhibitor constant (Kᵢ). This initial binding event positions the reactive chloromethyl ketone moiety in close proximity to a nucleophilic amino acid residue within the active site. Subsequently, an irreversible covalent bond is formed between the inhibitor and the enzyme, leading to the inactivation of the enzyme. The rate of this irreversible step is defined by the inactivation rate constant (kₗᵢₘ).

The primary targets for CMK inhibitors are proteases, with a pronounced specificity for serine and cysteine proteases. In serine proteases, the chloromethyl ketone group is attacked by the nucleophilic imidazole side chain of a histidine residue in the catalytic triad. In the case of cysteine proteases, the highly reactive thiol group of the active site cysteine residue attacks the chloromethyl ketone. This covalent modification permanently blocks the enzyme's catalytic activity.

Quantitative Analysis of Chloromethyl Ketone Inhibitors

The potency of irreversible inhibitors like CMKs is best described by the second-order rate constant, kₗᵢₘ/Kᵢ, which reflects both the initial binding affinity and the rate of covalent bond formation. However, IC₅₀ values are also commonly reported in the literature. The following table summarizes key quantitative data for several well-characterized chloromethyl ketone inhibitors.

| Inhibitor | Target Enzyme(s) | Kᵢ (μM) | kₗᵢₘ (s⁻¹) | kₗᵢₘ/Kᵢ (M⁻¹s⁻¹) | IC₅₀ (μM) | Reference(s) |

| TPCK (Tosyl-L-phenylalanyl chloromethyl ketone) | Chymotrypsin | - | - | - | - | [1] |

| Caspase-3 | - | - | - | - | ||

| Caspase-6 | - | - | - | - | ||

| Caspase-7 | - | - | - | - | ||

| IκB Kinase β (IKKβ) | - | - | - | - | [2][3] | |

| TLCK (Nα-Tosyl-L-lysyl chloromethyl ketone) | Trypsin | - | - | - | - | [4] |

| Caspase-3 | - | - | - | 12.0 | ||

| Caspase-6 | - | - | - | 54.5 | ||

| Caspase-7 | - | - | - | 19.3 | ||

| Z-FA-CMK (Z-Phe-Ala-chloromethyl ketone) | Cysteine Proteases (general) | - | - | - | - | [5] |

| Cathepsin B | - | - | - | - | ||

| Cathepsin L | - | - | - | - | ||

| AAF-CMK (Ala-Ala-Phe-chloromethyl ketone) | Tripeptidyl Peptidase II (TPPII) | - | - | - | - |

Note: Specific Kᵢ and kₗᵢₘ values for many CMK inhibitors are not always readily available in the literature, with IC₅₀ values being more commonly reported. The absence of a value is denoted by "-".

Experimental Protocols

Determination of Kinetic Parameters (Kᵢ and kₗᵢₘ) for Irreversible Inhibitors

The following protocol outlines a general method for determining the kinetic constants of an irreversible inhibitor.[6][7][8]

Materials:

-

Purified enzyme of interest

-

Chloromethyl ketone inhibitor

-

Fluorogenic or chromogenic substrate for the enzyme

-

Assay buffer

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and the CMK inhibitor in a suitable buffer. The final concentration of the enzyme in the assay should be significantly lower than the inhibitor concentrations to be tested.

-

Assay Setup: In a microplate, set up a series of reactions containing the enzyme and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixtures for various time points to allow for the covalent modification to occur.

-

Initiation of Reaction: At each time point, add the substrate to initiate the enzymatic reaction.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The initial reaction velocity (v₀) is determined from the linear portion of the progress curve.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v₀ with inhibitor / v₀ without inhibitor) against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).

-

Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine Kᵢ and kₗᵢₘ: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.

-

Identification of Covalent Modification Site by Mass Spectrometry

This protocol provides a general workflow for identifying the specific amino acid residue modified by a CMK inhibitor using mass spectrometry.[9][10][11][12]

Materials:

-

Purified enzyme of interest

-

Chloromethyl ketone inhibitor

-

Denaturing and reducing agents (e.g., urea, dithiothreitol)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease for digestion (e.g., trypsin)

-

Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

-

Inhibition Reaction: Incubate the target enzyme with an excess of the CMK inhibitor to ensure complete modification. Include a control sample of the enzyme without the inhibitor.

-

Denaturation, Reduction, and Alkylation: Denature the protein using a chaotropic agent like urea. Reduce the disulfide bonds with a reducing agent like DTT, and then alkylate the free cysteine residues with an agent like iodoacetamide to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the modified and unmodified proteins into smaller peptides using a specific protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptide mixtures using liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis:

-

Compare the mass spectra of the digested modified and unmodified enzyme samples.

-

Identify peptides in the modified sample that exhibit a mass shift corresponding to the mass of the CMK inhibitor minus the mass of the leaving group (chloride).

-

Perform MS/MS fragmentation on the modified peptide to determine its amino acid sequence and pinpoint the exact residue that is covalently modified.

-

Solid-Phase Synthesis of Peptidyl Chloromethyl Ketones

The following is a generalized protocol for the solid-phase synthesis of peptidyl chloromethyl ketones.[13][14][15][16]

Materials:

-

Rink amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Reagents for chloromethyl ketone formation (e.g., diazomethane followed by HCl)

-

Cleavage cocktail (e.g., TFA-based)

-

Solvents (e.g., DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling reagent and a base.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Formation of the Chloromethyl Ketone: After the final amino acid is coupled and deprotected, the N-terminal amine is diazotized and then treated with HCl to form the chloromethyl ketone.

-

Cleavage and Deprotection: Cleave the peptidyl chloromethyl ketone from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude product using techniques such as reverse-phase HPLC.

Visualization of Mechanisms and Pathways

Mechanism of Irreversible Inhibition

The following diagram illustrates the two-step mechanism of irreversible covalent inhibition by a chloromethyl ketone inhibitor, targeting a serine protease as an example.

Caption: Two-step irreversible inhibition by a chloromethyl ketone.

Inhibition of the NF-κB Signaling Pathway by TPCK

TPCK has been shown to inhibit the NF-κB signaling pathway by directly targeting IκB Kinase β (IKKβ) and the p65/RelA subunit of NF-κB.[2][3][17][18] This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: TPCK inhibits NF-κB activation at multiple points.

Induction of Apoptosis by TPCK

TPCK can induce apoptosis through a pathway that involves mitochondrial cytochrome c release and caspase activation.[19]

Caption: TPCK can trigger the intrinsic pathway of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msf.ucsf.edu [msf.ucsf.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. peptide.com [peptide.com]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Val-Phe-Lys-CMK for Studying Protease Involvement in Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the serine protease inhibitor D-Val-Phe-Lys-CMK, its mechanism of action, and its application in studying the role of proteases, particularly plasmin, in various disease processes. This document details its biochemical properties, experimental protocols for its use, and its utility in elucidating protease-mediated signaling pathways.

Introduction to this compound

This compound is a synthetic, irreversible inhibitor of the serine protease plasmin. Its chemical structure, featuring a chloromethyl ketone (CMK) moiety, allows it to specifically target and covalently modify the active site of plasmin, thereby rendering the enzyme inactive. The peptide sequence (D-Val-Phe-Lys) is designed to mimic the substrate recognition site of plasmin, conferring a high degree of selectivity for this enzyme.

The high selectivity and irreversible nature of this compound make it an invaluable tool for researchers studying the physiological and pathological roles of plasmin. By selectively inhibiting plasmin activity, scientists can investigate its involvement in a wide range of biological processes, including fibrinolysis, tissue remodeling, inflammation, and cancer metastasis.

Mechanism of Action

This compound belongs to the class of affinity-labeling inhibitors. The mechanism of inhibition involves a two-step process:

-

Binding: The peptide portion of the inhibitor (D-Val-Phe-Lys) recognizes and binds to the active site of plasmin in a substrate-like manner.

-

Irreversible Inhibition: The chloromethyl ketone (CMK) group then reacts with a critical histidine residue within the catalytic triad of the plasmin active site. This reaction results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[1]

This targeted mechanism ensures a high degree of specificity for plasmin, minimizing off-target effects on other proteases.

Biochemical and Biophysical Properties

A summary of the key biochemical and biophysical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Target Protease | Plasmin | |

| Inhibition Type | Irreversible | [1] |

| Molecular Formula | C21H33ClN4O3 | [2] |

| Molecular Weight | 424.96 g/mol | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C as a solid or in solution | [2] |

Quantitative Inhibition Data

| Protease | Inhibition Data | Reference |

| Plasmin | Highly Potent (Specific values proprietary) | |

| Plasminogen-Staphylokinase complex | k2/Ki = 700 M-1 s-1 (9-fold less efficient than against plasmin) |

Researchers are encouraged to perform their own kinetic analyses to determine the precise inhibitory constants for their specific experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Plasmin Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on plasmin activity using a chromogenic substrate.

Materials:

-

Human Plasmin

-

This compound

-

Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve Human Plasmin in Tris-HCl buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

Dissolve the chromogenic substrate in Tris-HCl buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the desired volume of Tris-HCl buffer to each well.

-

Add a fixed amount of Human Plasmin to each well (except for the blank).

-

Add varying concentrations of this compound to the test wells. Add buffer or DMSO as a vehicle control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the chromogenic substrate to all wells to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in a microplate reader at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Cell Invasion Assay (Matrigel)

This protocol outlines the use of this compound to investigate the role of plasmin in cancer cell invasion through a Matrigel matrix.

Materials:

-

Cancer cell line of interest

-

This compound

-

Matrigel Basement Membrane Matrix

-

Boyden chambers or Transwell inserts (with appropriate pore size)

-

Cell culture medium (serum-free and serum-containing)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare Matrigel-coated Inserts:

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

-

Invasion Assay:

-

Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell invasion (e.g., 24-48 hours).

-

-

Quantification of Invasion:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

-

Count the number of invaded cells in several microscopic fields or quantify the fluorescence using a plate reader.

-

-

Data Analysis:

-

Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect of plasmin inhibition on cell invasion.

-

In Vivo Thrombosis Model

This section provides a general framework for using this compound in an animal model of thrombosis. Note: Specific dosages and administration routes must be optimized for each animal model and research question.

Animal Model:

-

A common model is the ferric chloride-induced thrombosis model in mice or rats.

Materials:

-

Anesthetized animals (e.g., mice or rats)

-

This compound

-

Sterile saline or other appropriate vehicle

-

Ferric chloride (FeCl3) solution

-

Surgical instruments

-

Doppler ultrasound or other imaging modality to monitor blood flow

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Surgically expose the carotid artery or another vessel of interest.

-

-

Inhibitor Administration:

-

Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and time before inducing thrombosis. A vehicle control group should be included.

-

-

Thrombosis Induction:

-

Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the exposed blood vessel for a specific duration to induce endothelial injury and thrombus formation.

-

-

Monitoring and Analysis:

-

Monitor blood flow in the vessel using Doppler ultrasound or another suitable method to determine the time to vessel occlusion.

-

At the end of the experiment, the thrombosed vessel segment can be excised for histological analysis to measure thrombus size and composition.

-

-

Data Analysis:

-

Compare the time to occlusion and thrombus size between the this compound-treated and control groups to assess the role of plasmin in thrombus formation and stability.

-

Signaling Pathways and Logical Relationships

The inhibition of plasmin by this compound can be used to dissect its role in various signaling pathways.

Caption: Signaling pathway of plasmin and its inhibition.

Caption: Experimental workflow for studying protease involvement.

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of plasmin in health and disease. Its irreversible mechanism of action allows for the definitive inhibition of plasmin activity in a variety of experimental settings, from in vitro biochemical assays to in vivo animal models. By utilizing the protocols and understanding the pathways outlined in this guide, researchers can effectively employ this compound to advance our understanding of protease biology and its implications for drug discovery and development.

References

An In-depth Technical Guide to D-Val-Phe-Lys-CMK: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core properties, structure, and known biological activities of the synthetic peptide derivative, D-Val-Phe-Lys-CMK. The information is compiled to support research and development efforts in fields such as enzymology, hematology, and oncology.

Core Properties

This compound, also known as D-Valyl-L-phenylalanyl-L-lysyl chloromethyl ketone, is a potent and selective irreversible inhibitor of the serine protease, plasmin.[1] Its chemical structure and properties are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H33ClN4O3 | [2] |

| Molecular Weight | 424.96 g/mol | [2] |

| CAS Number | 75590-17-9 | [2] |

| Appearance | Lyophilized solid | Vendor Information |

| Solubility | Soluble in DMSO | Vendor Information |

| Storage | Store at -20°C | [2] |

Biological Activity

The primary biological function of this compound is the inhibition of plasmin, a key enzyme in the fibrinolytic system responsible for the breakdown of fibrin clots. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of plasmin, leading to irreversible inactivation.

| Target | Parameter | Value | Source |

| Human Plasmin | IC50 | 100 pM | Sigma-Aldrich Product Information |

| Plasminogen-Staphylokinase Complex | k2/Ki | 700 M⁻¹s⁻¹ | [1] |

Molecular Structure

This compound is a tripeptide composed of D-Valine, L-Phenylalanine, and L-Lysine, with a chloromethyl ketone group at the C-terminus. The specific stereochemistry of the amino acids and the reactive CMK group are crucial for its high affinity and selectivity for plasmin.

Below is a conceptual representation of the molecular structure.

Caption: 2D representation of this compound structure.

Experimental Protocols

General Plasmin Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory potential of this compound on plasmin activity using a chromogenic substrate.

Materials:

-

Human Plasmin

-

This compound

-

Chromogenic plasmin substrate (e.g., H-D-Val-Leu-Lys-p-nitroanilide)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human plasmin in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the plasmin solution to each well.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately place the microplate in a reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of plasmin activity).

-

Caption: Workflow for a general plasmin inhibition assay.

Signaling Pathways

The direct effects of this compound on intracellular signaling pathways have not been extensively studied. However, its primary target, plasmin, is involved in a complex network of physiological and pathological processes that can intersect with major signaling cascades.

Indirect Link to PI3K/Akt Signaling

Caption: Postulated indirect relationship with the PI3K/Akt pathway.

Protein Tyrosine Kinases

There is currently no direct scientific evidence to suggest that this compound interacts with or modulates the activity of protein tyrosine kinases. Its known mechanism of action is specific to serine proteases, particularly plasmin.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of other peptide chloromethyl ketones, a general synthetic strategy can be proposed.

General Synthetic Strategy

The synthesis of this compound would likely involve solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone moiety.

-

Solid-Phase Peptide Synthesis (SPPS): The tripeptide backbone (D-Val-Phe-Lys) would be assembled on a solid support (resin). This involves sequential coupling of the appropriately protected amino acids.

-

Cleavage from Resin: The synthesized peptide would be cleaved from the resin.

-

Chloromethyl Ketone Formation: The C-terminal carboxylic acid of the peptide would be converted to the chloromethyl ketone. This is often achieved through the reaction of the corresponding diazomethane with hydrogen chloride.

Caption: General workflow for the synthesis of peptide chloromethyl ketones.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled by trained professionals in a laboratory setting.

References

The Discovery and Utility of D-Val-Phe-Lys-CMK: A Technical Guide for Researchers

An In-depth Exploration of a Potent and Selective Plasmin Inhibitor for Scientific and Drug Development Professionals

Abstract

D-Val-Phe-Lys-CMK (D-valyl-L-phenylalanyl-L-lysine chloromethyl ketone) has emerged as a valuable research tool for the specific and irreversible inhibition of plasmin, a key serine protease in the fibrinolytic system. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of this compound. Detailed experimental protocols, quantitative data on its inhibitory activity, and visual representations of its mechanism and experimental workflows are presented to facilitate its effective use in the laboratory.

Introduction: The Quest for Specific Plasmin Inhibitors

The study of the fibrinolytic system, the physiological process that degrades fibrin clots, has been crucial in understanding thrombosis and hemostasis. Central to this system is the serine protease plasmin, which is responsible for the enzymatic breakdown of fibrin. To investigate the precise roles of plasmin in various physiological and pathological processes, researchers required highly specific and potent inhibitors.

The development of peptide chloromethyl ketones as affinity labels for serine proteases marked a significant advancement in enzyme inhibitor research. These compounds are designed to mimic the substrate of the target enzyme, allowing for specific binding to the active site. The chloromethyl ketone moiety then acts as an irreversible alkylating agent of a critical histidine residue in the catalytic triad of the serine protease.

While earlier peptide chloromethyl ketones targeted a range of trypsin-like proteases, the need for an inhibitor with high selectivity for plasmin led to the synthesis and characterization of this compound. The inclusion of a D-amino acid (D-Valine) at the P3 position was a key innovation to enhance stability against enzymatic degradation by other proteases, thereby increasing its specificity and utility as a research tool.

Mechanism of Action: Irreversible Inhibition of Plasmin

This compound acts as a selective irreversible inhibitor of plasmin. Its mechanism of action can be broken down into two key steps:

-

Substrate-like Binding: The tripeptide sequence, D-Val-Phe-Lys, mimics a recognition site for plasmin, allowing the inhibitor to bind with high affinity to the active site of the enzyme.

-

Irreversible Alkylation: Once bound, the chloromethyl ketone group at the C-terminus of the peptide reacts with the imidazole side chain of the active site histidine residue (His-57 in the catalytic triad of serine proteases). This covalent modification permanently inactivates the enzyme.

This two-step mechanism ensures high specificity and potent inhibition of plasmin, making this compound a powerful tool for studying plasmin-mediated processes.

Quantitative Inhibitory Activity

The potency of this compound as a plasmin inhibitor has been quantified through kinetic studies and IC50 determinations.

| Target Enzyme | Parameter | Value | Reference |

| Human Plasmin | k2/Ki (M⁻¹s⁻¹) | 6300 | [1] |

| Plasminogen-Staphylokinase Complex | k2/Ki (M⁻¹s⁻¹) | 700 | [1] |

| Human Plasmin | IC50 | 100 pM |

Table 1: Quantitative data on the inhibition of plasmin and related enzymes by this compound.

Experimental Protocols

General Synthesis of Tripeptide Chloromethyl Ketones

Principle: The synthesis typically involves the coupling of protected amino acids in a stepwise manner, followed by the introduction of the chloromethyl ketone moiety.

Materials:

-

Protected amino acids (e.g., Boc-D-Val, Boc-Phe, Boc-Lys(Z))

-

Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)

-

Deprotection reagents (e.g., TFA for Boc group, H2/Pd for Z group)

-

Diazomethane (CH₂N₂)

-

Anhydrous HCl in a suitable solvent (e.g., diethyl ether)

-

Solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel for chromatography, HPLC system)

General Steps:

-

Dipeptide Formation: Couple Boc-D-Val to Boc-Phe-OH using a standard peptide coupling method.

-

Tripeptide Formation: Deprotect the N-terminus of the dipeptide and couple it to Boc-Lys(Z)-OH.

-

Diazoketone Formation: After deprotection of the C-terminal carboxyl group, activate it (e.g., as a mixed anhydride) and react with diazomethane to form the corresponding diazomethyl ketone.

-

Chloromethyl Ketone Formation: Treat the diazomethyl ketone with anhydrous HCl to yield the chloromethyl ketone.

-

Final Deprotection: Remove the remaining protecting groups (e.g., Boc and Z) to obtain the final product, this compound.

-

Purification: Purify the final compound using chromatography techniques such as HPLC.

In Vitro Plasmin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against purified plasmin using a chromogenic substrate.

Materials:

-

Purified human plasmin

-

This compound

-

Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions in the assay buffer to achieve a range of inhibitor concentrations.

-

Prepare a working solution of human plasmin in the assay buffer.

-

Prepare a working solution of the chromogenic substrate in the assay buffer.

-

-

Inhibition Reaction:

-

In a 96-well plate, add a fixed amount of human plasmin to each well.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the plasmin and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for irreversible inhibition.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in absorbance over time) for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

-

Visualizing the Role of this compound

Signaling Pathway of Fibrinolysis Inhibition

References

D-Val-Phe-Lys-CMK: An In-depth Technical Guide to a Potent Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Phe-Lys-CMK, a synthetic tripeptide chloromethyl ketone, is a potent and selective irreversible inhibitor of certain serine proteases. Its high affinity and specific mechanism of action make it a valuable tool in biochemical research and a potential lead compound in drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, experimental protocols for its characterization, and its application in studying relevant signaling pathways.

Mechanism of Action

This compound belongs to the class of affinity-labeling or mechanism-based irreversible inhibitors. The tripeptide sequence (D-Val-Phe-Lys) confers specificity for the active site of target serine proteases, particularly those that recognize and cleave peptide bonds after lysine residues. The chloromethyl ketone (CMK) moiety is a reactive group that facilitates the irreversible inhibition.

The inhibition process occurs in a two-step manner. Initially, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex. This binding is guided by the specific interactions between the tripeptide portion of the inhibitor and the substrate-binding pockets of the protease. Following this initial binding, the chloromethyl ketone group reacts with a critical histidine residue within the enzyme's catalytic triad (typically composed of serine, histidine, and aspartate). This reaction involves the alkylation of the histidine's imidazole side chain, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme, as the catalytic machinery is disrupted.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several serine proteases. The following table summarizes the available data. For irreversible inhibitors, the second-order rate constant (k₂/Kᵢ or kᵢₙₐ꜀ₜ/Kᵢ) is a more accurate measure of inhibitory efficiency than the IC₅₀ value, as it accounts for both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (k₂ or kᵢₙₐ꜀ₜ).

| Target Protease | Inhibitor | Parameter | Value | Reference |

| Human Plasmin | This compound | IC₅₀ | 100 pM | [1][2] |

| Plasmin | This compound | k₂/Kᵢ | 6300 M⁻¹s⁻¹ | [3] |

| Plasminogen-Staphylokinase Complex | This compound | k₂/Kᵢ | 700 M⁻¹s⁻¹ | [3] |

| Plasma Kallikrein | Ala-Phe-Lys-CH₂Cl | Kᵢ | 4.9 µM | [4] |

| Plasmin | Ala-Phe-Lys-CH₂Cl | Kᵢ | 0.83 µM | [4] |

Note: Data for Ala-Phe-Lys-CH₂Cl is included for comparative purposes due to its structural similarity to this compound and the availability of data for plasma kallikrein.

Experimental Protocols

Synthesis of this compound

The synthesis of tripeptide chloromethyl ketones like this compound generally follows established solid-phase or solution-phase peptide synthesis methodologies, followed by the introduction of the chloromethyl ketone functionality. A general synthetic approach is outlined below, based on procedures for similar compounds.

Determination of a kᵢₙₐ꜀ₜ/Kᵢ for Irreversible Inhibition

The following protocol is a general method for determining the kinetic parameters of an irreversible inhibitor, which can be adapted for this compound and a target serine protease such as plasmin.

Materials:

-

Purified serine protease (e.g., human plasmin)

-

This compound

-

Chromogenic or fluorogenic substrate for the protease (e.g., H-D-Val-Leu-Lys-pNA for plasmin)

-

Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and this compound in a suitable buffer. The final enzyme concentration in the assay should be significantly lower than the inhibitor concentrations to be tested.

-

Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and a range of concentrations of this compound. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. Collect data at regular intervals for a sufficient duration to observe the progress of the reaction.

-

Data Analysis:

-

For each inhibitor concentration, plot the product formation (absorbance or fluorescence) versus time. The resulting progress curves will show a decrease in the reaction rate over time as the enzyme is progressively inactivated.

-

Fit each progress curve to a first-order decay equation to determine the observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration.

-

Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

-

Fit this plot to the following equation for irreversible inhibition to determine kᵢₙₐ꜀ₜ and Kᵢ:

kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

where [I] is the inhibitor concentration. The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of inhibition.

-

Signaling Pathways and Applications

This compound's potent and selective inhibition of plasmin makes it a valuable tool for studying the fibrinolytic system and related physiological and pathological processes.

Fibrinolysis

Fibrinolysis is the enzymatic breakdown of fibrin in blood clots. The key enzyme in this process is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators. Plasmin then degrades the fibrin mesh, leading to clot dissolution. By specifically inhibiting plasmin, this compound can be used to investigate the role of plasmin in various stages of fibrinolysis and its regulation.

Kallikrein-Kinin System

The plasma kallikrein-kinin system is involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. Given that some tripeptide chloromethyl ketones with similar structures inhibit plasma kallikrein, this compound could potentially be used to probe the role of this enzyme in the kallikrein-kinin pathway.

Conclusion

This compound is a highly potent and specific irreversible inhibitor of plasmin, with potential activity against other related serine proteases. Its well-defined mechanism of action and high affinity make it an invaluable tool for researchers studying the intricacies of the fibrinolytic and other proteolytic systems. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting, paving the way for new discoveries in the fields of enzymology, hemostasis, and drug development.

References

Potential Off-Target Effects of D-Val-Phe-Lys-CMK: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a synthetic tripeptide derivative that functions as a highly potent and selective irreversible inhibitor of plasmin.[1][2][3][4][5] Its mechanism of action involves the chloromethyl ketone (CMK) moiety, which irreversibly alkylates the active site histidine residue of serine proteases. While this compound is recognized for its high selectivity for plasmin, a thorough understanding of its potential off-target effects is crucial for its application in research and therapeutic development. This guide provides a comprehensive overview of the known selectivity and potential for off-target interactions of this compound, supported by available data and detailed experimental protocols.

Core Mechanism of Action

This compound is a mechanism-based inhibitor. The peptide sequence (D-Val-Phe-Lys) mimics the substrate recognition sequence for plasmin, directing the inhibitor to the enzyme's active site. The chloromethyl ketone group then forms a covalent bond with the catalytic histidine residue, leading to irreversible inactivation of the enzyme.

Quantitative Data on Selectivity

The primary target of this compound is human plasmin, for which it exhibits a very high affinity with a reported IC50 value of 100 pM.[1][2][3][4][5] It is also noted to have high selectivity over urokinase, although specific quantitative data for this comparison is not consistently available in the reviewed literature.[1][2][3][4][5] A 1992 study provided second-order rate constants (k2/Ki) for the inhibition of plasmin and the plasminogen-staphylokinase complex, demonstrating a 9-fold higher efficiency for plasmin inhibition.

| Target Enzyme | Inhibitor | Parameter | Value | Reference |

| Human Plasmin | This compound | IC50 | 100 pM | [1][2][3][4][5] |

| Plasmin | This compound | k2/Ki | 6300 M⁻¹s⁻¹ | |

| Plasminogen-Staphylokinase Complex | This compound | k2/Ki | 700 M⁻¹s⁻¹ |

Potential Off-Target Effects

While this compound is designed for plasmin selectivity, the reactive nature of the chloromethyl ketone group presents a potential for off-target interactions with other enzymes, particularly other serine proteases that share structural similarities in their active sites.

Other Serine Proteases

The family of serine proteases is large and includes enzymes involved in coagulation (e.g., thrombin, Factor Xa), digestion (e.g., trypsin, chymotrypsin), and inflammation (e.g., elastase). Although direct experimental data on the inhibition of these proteases by this compound is lacking in the available literature, the potential for cross-reactivity exists. For instance, a different peptidomimetic plasmin inhibitor was found to also inhibit plasma kallikrein, urokinase, and thrombin.[6]

Cysteine Proteases

Studies on other peptide chloromethyl ketone inhibitors have demonstrated off-target inhibition of cysteine proteases, such as cathepsins.[7] This is a critical consideration as the mechanism of action, while primarily targeting the active site histidine of serine proteases, could potentially allow for reaction with the active site cysteine of cysteine proteases.

Cellular Signaling Pathways

There is no direct evidence from the reviewed literature to suggest that this compound specifically modulates cell signaling pathways such as the PI3K/Akt/mTOR or protein tyrosine kinase pathways. The general reactivity of the chloromethyl ketone moiety could theoretically lead to interactions with cellular components other than the intended target, but this has not been experimentally demonstrated for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]

- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]

- 5. MilliporeSigma Calbiochem D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 6. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Plasmin Activity Assay Using D-Val-Phe-Lys-CMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots.[1] Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis and cancer.[1] Therefore, the identification and characterization of plasmin inhibitors are of significant interest in drug discovery and development. D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a potent and selective irreversible inhibitor of plasmin, making it a valuable tool for studying plasmin function and for screening potential therapeutic agents.[2] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine plasmin activity and its inhibition by this compound.

Principle of the Assay

The in vitro plasmin activity assay is based on the cleavage of a synthetic fluorogenic substrate by plasmin, which releases a fluorescent molecule. The rate of increase in fluorescence intensity is directly proportional to the plasmin activity. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in plasmin activity in the presence of the inhibitor.

Materials and Reagents

-

Human Plasmin

-

This compound

-

Fluorogenic Plasmin Substrate (e.g., Boc-Val-Leu-Lys-MCA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the chosen substrate)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the in vitro plasmin activity assay using this compound.

Table 1: Inhibitor Characteristics

| Inhibitor | Target | Type of Inhibition | IC50 (Human Plasmin) |

| This compound | Plasmin | Irreversible | 100 pM |

Table 2: Kinetic Parameters of a Common Fluorogenic Plasmin Substrate

| Substrate | K_m_ |

| Boc-Val-Leu-Lys-MCA | ~100 µM |

Note: The K_m_ value can vary depending on the specific assay conditions.[3]

Experimental Protocols

I. Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl and adjust the pH to 7.4. Store at 4°C.

-

Human Plasmin Stock Solution: Reconstitute lyophilized human plasmin in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Working Plasmin Solution: On the day of the experiment, dilute the plasmin stock solution with assay buffer to the desired working concentration (e.g., 10 µg/mL). Keep on ice.

-

This compound Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to a high concentration (e.g., 10 mM). Store at -20°C.

-

Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for IC50 determination.

-

Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic plasmin substrate (e.g., Boc-Val-Leu-Lys-MCA) in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (typically at or near the K_m_ value).

II. In Vitro Plasmin Inhibition Assay Protocol

-

Plate Setup:

-

Add 50 µL of the working plasmin solution to each well of a 96-well black microplate.

-

Include wells for "No Enzyme Control" (50 µL of assay buffer only) and "Enzyme Control" (50 µL of working plasmin solution with no inhibitor).

-

-

Inhibitor Addition:

-

Add 10 µL of the different working inhibitor solutions (or solvent for the "Enzyme Control") to the appropriate wells.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 40 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 15-30 minutes at 37°C.

-

III. Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percentage of plasmin inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of sample / Rate of Enzyme Control)] x 100

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of plasmin activity, which can be determined by non-linear regression analysis of the dose-response curve.[4]

Visualizations

Plasminogen Activation Signaling Pathway

References

- 1. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. courses.edx.org [courses.edx.org]

Application Notes and Protocols for D-Val-Phe-Lys-CMK in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Phe-Lys-CMK is a synthetic tripeptide derivative that functions as a potent and irreversible inhibitor of the serine protease, plasmin. The inhibitor contains a chloromethyl ketone (CMK) moiety that covalently modifies the active site histidine residue of plasmin, thereby inactivating the enzyme. In the context of cell culture, plasmin is a key enzyme involved in a variety of physiological and pathological processes, including extracellular matrix (ECM) degradation, cell migration, invasion, and signal transduction. These processes are particularly relevant in the fields of cancer biology, wound healing, and inflammation research. The use of this compound in cell culture experiments allows for the specific investigation of plasmin-mediated cellular functions.

Mechanism of Action

This compound is a mechanism-based inhibitor. The peptide sequence (D-Val-Phe-Lys) provides specificity for the active site of plasmin. Once bound, the chloromethyl ketone group reacts with the nucleophilic imidazole side chain of the active site histidine, forming a stable covalent bond. This irreversible inhibition makes this compound a valuable tool for studying the consequences of sustained plasmin inhibition in a cellular context.

Applications in Cell Culture

-

Inhibition of Cancer Cell Invasion and Metastasis: Plasmin is known to degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), thereby promoting cancer cell invasion and metastasis. This compound can be used to elucidate the specific role of plasmin in these processes for various cancer cell types.

-

Modulation of Cell Migration: Plasmin can influence cell migration through both proteolytic and non-proteolytic mechanisms. By inhibiting plasmin, researchers can investigate its contribution to cell motility in wound healing models, developmental studies, and cancer research.

-

Investigation of Signaling Pathways: Plasmin can activate intracellular signaling pathways, including the JAK/STAT, p38 MAPK, and ERK1/2 pathways, which are involved in cell proliferation, survival, and inflammation. This compound can be employed to determine whether these pathways are downstream of plasmin activity in a given cell type.

-

Studies of Angiogenesis: Plasmin is involved in the formation of new blood vessels (angiogenesis), a critical process in tumor growth and wound healing. This compound can be used in co-culture models of angiogenesis to assess the role of plasmin.

Data Presentation

Table 1: Physicochemical and Biochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₃ClN₄O₃ | [1] |

| Molecular Weight | 424.96 g/mol | [1] |

| Target | Plasmin (Serine Protease) | [2][3] |

| Inhibition Mechanism | Irreversible, covalent modification | |

| k₂/Kᵢ for Plasmin | ~6300 M⁻¹s⁻¹ | [1] |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in Solvent) | -80°C for up to 6 months | [1] |

Table 2: Recommended Working Concentrations for this compound in Cell Culture

| Application | Suggested Concentration Range | Notes |

| Inhibition of Cell Invasion | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. Pre-incubation with cells may enhance efficacy. |

| Inhibition of Cell Migration | 10 - 100 µM | Similar to invasion assays, the effective concentration will vary. |

| Signaling Pathway Inhibition | 20 - 50 µM | A lower concentration may be sufficient to observe effects on signaling cascades. |

| Cytotoxicity Assessment (Control) | 1 - 200 µM | It is crucial to determine the cytotoxic threshold of this compound for the specific cell line being used. |

Note: The suggested concentrations are based on typical ranges for peptide chloromethyl ketone inhibitors in cell culture.[4] It is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity of this compound

Objective: To determine the highest non-toxic concentration of this compound for a specific cell line.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT, XTT, or other viability assay reagent

-

Plate reader

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Prepare Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration that does not significantly reduce cell viability. This will be your maximum working concentration for subsequent experiments.

Protocol 2: In Vitro Cell Invasion Assay using a Transwell System

Objective: To assess the effect of this compound on the invasive capacity of cells.

Materials:

-

This compound

-

Cell line of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Cotton swabs

-

Methanol or paraformaldehyde for fixing

-

Crystal violet stain

-

Microscope

Procedure:

-

Coating of Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and allow it to solidify at 37°C.

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before the assay.

-

Pre-treatment (Optional but Recommended): Harvest the serum-starved cells and resuspend them in serum-free medium containing the pre-determined optimal concentration of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.

-

Seeding: Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate for 12-48 hours (the optimal time will depend on the cell type).

-

Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

-

Fixing and Staining: Fix the cells that have invaded to the underside of the membrane with methanol or paraformaldehyde. Stain the cells with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. Alternatively, the crystal violet can be eluted and the absorbance measured with a plate reader.

-

Data Analysis: Compare the number of invaded cells in the this compound-treated group to the vehicle control group.

Visualizations

Caption: Signaling pathways influenced by plasmin and inhibited by this compound.

Caption: Experimental workflow for a cell invasion assay using this compound.

References

- 1. abmole.com [abmole.com]

- 2. Synthesis of tripeptide chloromethyl ketones and examination of their inhibitory effects on plasmin and plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellculturedish.com [cellculturedish.com]

- 4. Cell membrane shape control--effects of chloromethyl ketone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

optimal working concentration of D-Val-Phe-Lys-CMK for cell-based assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Phe-Lys-CMK (D-Valyl-L-phenylalanyl-L-lysine chloromethyl ketone) is a potent and highly selective irreversible inhibitor of plasmin. Its primary mechanism of action involves the formation of a covalent bond with the active site serine of plasmin, effectively neutralizing its proteolytic activity. While its biochemical properties as a plasmin inhibitor are well-documented, with a reported IC50 of 100 pM for human plasmin, its application in cell-based assays is less characterized in publicly available literature.

This document aims to provide a foundational guide for researchers interested in utilizing this compound in cellular studies. Due to the limited data on its effects in various cell lines, the information presented herein is based on the known function of the compound and general principles of cell-based assay design. It is crucial to note that the optimal working concentration of this compound will be highly dependent on the specific cell type, assay duration, and the biological question being investigated. Therefore, the protocols provided should be considered as starting points, and empirical determination of the optimal conditions is strongly recommended.

Potential Applications in Cell-Based Assays

Given its potent inhibition of plasmin, this compound can be a valuable tool to investigate the cellular roles of plasmin in various physiological and pathological processes, including:

-

Cell Migration and Invasion: Plasmin is known to degrade extracellular matrix components, facilitating cell movement. This compound can be used to probe the plasmin-dependence of these processes in cancer cells or other migratory cell types.

-

Signal Transduction: Plasmin can activate or modulate various signaling pathways. By inhibiting plasmin activity, researchers can elucidate its role in specific signaling cascades.

-

Apoptosis and Cell Viability: The impact of plasmin inhibition on cell survival and programmed cell death can be investigated using this compound.

-

Inflammation: Plasmin is involved in inflammatory responses. This inhibitor can be used to study the contribution of plasmin to inflammatory processes in relevant cell models.

Data Presentation: Determining the Optimal Working Concentration

As no definitive data for the optimal working concentration of this compound in cell-based assays is currently available, a systematic approach to determine this is essential. We recommend performing a dose-response curve for key cellular readouts.

Table 1: Experimental Plan for Determining Optimal Concentration of this compound

| Experiment | Cell Line(s) | Concentration Range (Suggested) | Incubation Time(s) | Assay | Endpoint(s) |

| Cytotoxicity Assessment | Relevant to study | 0.1 µM - 100 µM | 24, 48, 72 hours | MTT, Resazurin, or LDH assay | Cell Viability (%) |

| Apoptosis Induction | Relevant to study | To be determined from cytotoxicity data | 24, 48 hours | Annexin V/PI Staining | % Apoptotic Cells, % Necrotic Cells |

| Functional Assay (e.g., Migration) | Relevant to study | Non-toxic concentrations | Assay-dependent | Transwell Migration Assay | Number of migrated cells |

Experimental Protocols

The following are generalized protocols that must be optimized for your specific experimental conditions.